Potassium propanoate--propanoic acid (1/1/1)

Description

Properties

CAS No. |

23382-00-5 |

|---|---|

Molecular Formula |

C6H11KO4 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

potassium;propanoate;propanoic acid |

InChI |

InChI=1S/2C3H6O2.K/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+1/p-1 |

InChI Key |

UNTOVVPYDPRUQE-UHFFFAOYSA-M |

Canonical SMILES |

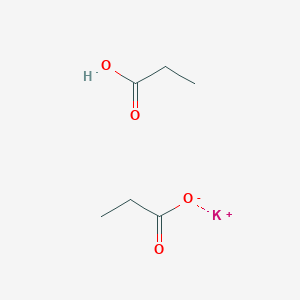

CCC(=O)O.CCC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium propanoate can be synthesized through the neutralization of propanoic acid with potassium hydroxide. The reaction is straightforward and can be represented as follows:

CH3CH2COOH+KOH→CH3CH2COOK+H2O

This reaction typically occurs at room temperature and does not require any special conditions .

Industrial Production Methods: In industrial settings, potassium propanoate is produced by reacting propanoic acid with potassium carbonate or potassium hydroxide. The reaction is carried out in large reactors, and the product is then crystallized and purified to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: Potassium propanoate undergoes various chemical reactions, including:

Neutralization: As mentioned, it is formed by the neutralization of propanoic acid with potassium hydroxide.

Hydrolysis: It can be hydrolyzed back to propanoic acid and potassium hydroxide in the presence of water.

Oxidation: Propanoic acid, the parent compound, can be oxidized to produce carbon dioxide and water.

Common Reagents and Conditions:

Neutralization: Potassium hydroxide or potassium carbonate.

Hydrolysis: Water.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products:

Neutralization: Potassium propanoate and water.

Hydrolysis: Propanoic acid and potassium hydroxide.

Oxidation: Carbon dioxide and water.

Scientific Research Applications

Chemistry: Potassium propanoate is used as a reagent in various chemical reactions and as a buffering agent in analytical chemistry .

Biology: In biological research, it is used to study metabolic pathways involving propanoic acid and its derivatives .

Medicine: Potassium propanoate has antimicrobial properties and is used as a preservative in pharmaceuticals .

Industry: It is widely used as a food preservative, represented by the food labeling E number E283 in Europe and by the INS number 283 in Australia and New Zealand .

Mechanism of Action

Potassium propanoate exerts its antimicrobial effects by inhibiting the growth of mold and bacteria. It disrupts the cell membrane integrity of microorganisms, leading to cell death . The compound targets various metabolic pathways within the microbial cells, ultimately preventing their proliferation .

Comparison with Similar Compounds

- Sodium propanoate (Sodium propionate)

- Calcium propanoate (Calcium propionate)

- Propanoic acid

Comparison:

- Sodium propanoate and calcium propanoate are also used as food preservatives and have similar antimicrobial properties. potassium propanoate is preferred in certain applications due to its higher solubility in water .

- Propanoic acid itself is less commonly used directly as a preservative due to its strong odor and corrosive nature .

Potassium propanoate stands out due to its effective antimicrobial properties, high solubility, and ease of production, making it a valuable compound in various fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.